
2,3-Dimethoxy-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-4-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-4-methylbenzoic acid typically involves the methylation of 2,3-dihydroxybenzoic acid followed by oxidation. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting product is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 2,3-Dimethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,3-Dimethoxy-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-dimethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interference with bacterial cell wall synthesis and protein function .
相似化合物的比较
- 2,4-Dimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 2,3-Dimethoxybenzoic acid
Comparison: 2,3-Dimethoxy-4-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to 2,4-dimethoxybenzoic acid, the position of the substituents on the benzene ring alters the compound’s electronic properties and reactivity. Similarly, 3,4-dimethoxybenzoic acid differs in its substitution pattern, leading to variations in its chemical behavior and applications .
属性
CAS 编号 |
77869-39-7 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
2,3-dimethoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3,(H,11,12) |
InChI 键 |
ZODSBHXWPSQSDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
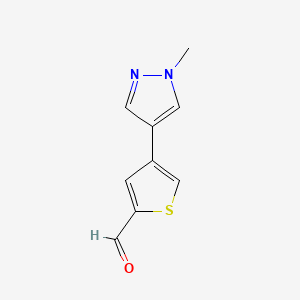
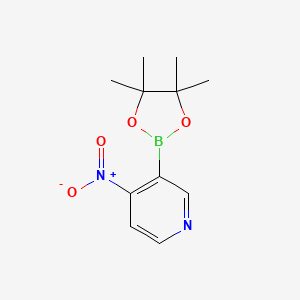
![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)
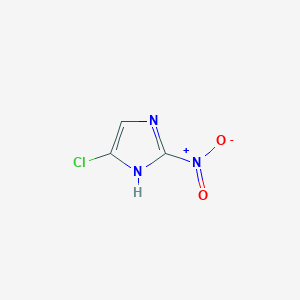
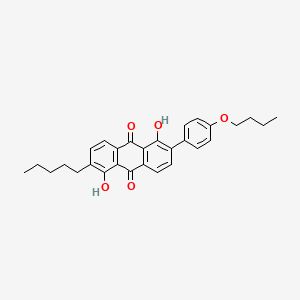
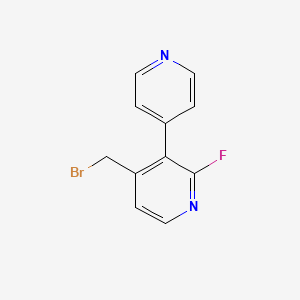
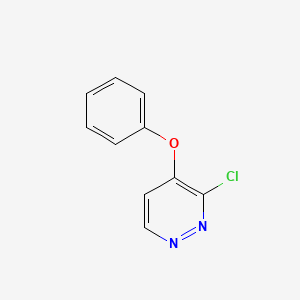
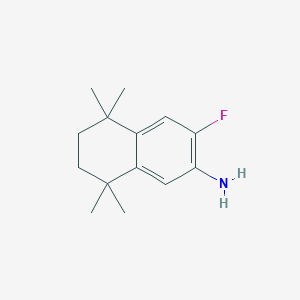
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
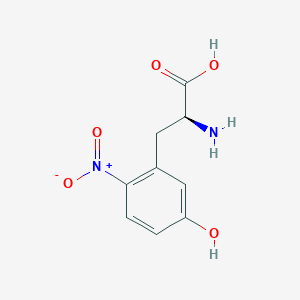
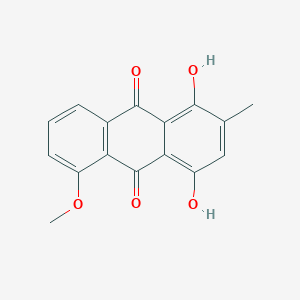
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

